molecular formula C14H14ClNO B2799156 (3-Chlorophenyl)(3-methoxyphenyl)methanamine CAS No. 1179796-67-8

(3-Chlorophenyl)(3-methoxyphenyl)methanamine

Cat. No.: B2799156
CAS No.: 1179796-67-8
M. Wt: 247.72
InChI Key: KFNONGCTYKLRHA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H14ClNO It is a derivative of methanamine, featuring both a chlorophenyl and a methoxyphenyl group attached to the central methanamine structure

Scientific Research Applications

(3-Chlorophenyl)(3-methoxyphenyl)methanamine has several scientific research applications:

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-methoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-methoxyaniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-chlorobenzaldehyde reacts with the amine group of 3-methoxyaniline to form an imine intermediate. This intermediate is then reduced to the desired methanamine compound using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl rings.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it could bind to a receptor and modulate its activity, affecting downstream signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chlorophenyl)-(3-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNONGCTYKLRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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